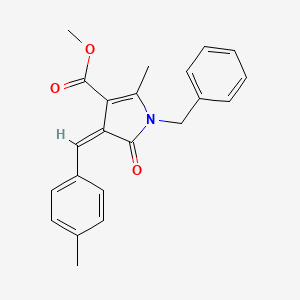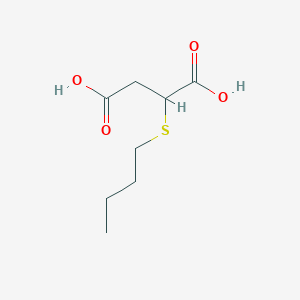
5,6-dimethoxy-2-(2-oxo-2-thiomorpholin-4-ylethyl)isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves cyclization reactions, as exemplified by Ando et al. (1974), who confirmed the structure of a related compound, 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, through synthesis and degradation studies (Ando, Tokoroyama, & Kubota, 1974). Rozwadowska et al. (2002) synthesized the enantiomerically pure form of another isoquinoline derivative, showcasing the potential for targeted synthesis of specific enantiomers (Rozwadowska, Sulima, & Gzella, 2002).
Molecular Structure Analysis
The detailed molecular structure of isoquinoline derivatives is crucial for understanding their chemical behavior. For instance, Yuan et al. (2009) determined the crystal structure of a phosphoramidate isoquinoline derivative, revealing insights into its molecular configuration and intermolecular interactions (Yuan et al., 2009).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions that modify their structure and functional properties. Koltai et al. (1981) explored the synthesis of labeled isoquinoline derivatives, highlighting the versatility of these compounds in chemical synthesis (Koltai et al., 1981). Furthermore, the work by Kitahara et al. (1991) on the oxidative demethylation of dimethoxyisoquinolines showcases the chemical reactivity of these molecules (Kitahara et al., 1991).
Aplicaciones Científicas De Investigación
Antihypertensive and Vasodilatory Properties
Compounds within the isoquinoline series, including those with dimethoxy substitutions, have been synthesized and tested for their blood pressure-lowering properties. For example, derivatives in the 2-(arylamino)-9,10-dimethoxy-6,7-dihydro-4H-pyrimido [6,1-a]isoquinolin-4-one series displayed significant activity as antihypertensive agents and arteriolar dilators, demonstrating potent inhibition of cAMP phosphodiesterase and platelet aggregation (Lal et al., 1984).
Tumor Proliferation Imaging
The compound 18F-ISO-1, an analog within the isoquinoline family, has been explored for imaging tumor proliferation by PET in patients with newly diagnosed malignant neoplasms. This study showed a significant correlation between tumor uptake of 18F-ISO-1 and the Ki-67 proliferation index, indicating the compound's potential for evaluating the proliferative status of solid tumors (Dehdashti et al., 2013).
Antimicrobial Activity
New chalcones incorporating the isoquinoline moiety have been synthesized and evaluated for their antimicrobial properties. Some of these compounds showed promising activity against various bacterial strains and fungi, highlighting the potential of isoquinoline derivatives in developing new antimicrobial agents (Mukhtar et al., 2022).
Cytotoxicity and Anticancer Activity
Isoquinoline derivatives have also been investigated for their cytotoxic effects on cancer cell lines. Novel annulated dihydroisoquinoline heterocycles, for instance, have shown potential as antitumor agents, with specific compounds displaying significant cytotoxicity against various human cancer cell lines (Saleh et al., 2020).
Propiedades
IUPAC Name |
5,6-dimethoxy-2-(2-oxo-2-thiomorpholin-4-ylethyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-22-14-4-3-13-12(16(14)23-2)5-6-19(17(13)21)11-15(20)18-7-9-24-10-8-18/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBPVHJWDCRADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)N(C=C2)CC(=O)N3CCSCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethoxy-2-(2-oxo-2-thiomorpholin-4-ylethyl)isoquinolin-1(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-(4-fluorobenzyl)-1,4-diazepan-1-yl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5506914.png)
![6-(3-chlorophenyl)-N-cyclobutyl-7-(cyclopropylmethyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5506918.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5506921.png)

![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5506943.png)
![2-[4-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5506952.png)

![4-{4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506963.png)

![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B5507009.png)

![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B5507022.png)

